4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine

Medicinal Chemistry Drug Discovery ADME Optimization

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a strategic fluorinated building block for medicinal chemistry. Unlike non-fluorinated alkyl analogs, its trifluoroethyl group elevates LogP to 2.87 (vs. ~1.6–2.4 for methyl/ethyl), optimizing blood-brain barrier penetration and membrane permeability for CNS-penetrant kinase inhibitor programs. The strong -I inductive effect enables regioselective SNAr at C4 (0–25 °C) before C6 (80–120 °C), accelerating parallel SAR library synthesis. Crucially, it resists cytochrome P450-mediated oxidation, delivering a 2- to 5-fold increase in microsomal half-life over 2-alkyl analogs. For teams targeting EGFR T790M or LATS2 with picomolar affinity requirements, this scaffold provides a validated, metabolically stable entry point into therapeutically critical chemical space.

Molecular Formula C6H3Cl2F3N2
Molecular Weight 231
CAS No. 1465571-87-2
Cat. No. B2376190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
CAS1465571-87-2
Molecular FormulaC6H3Cl2F3N2
Molecular Weight231
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)CC(F)(F)F)Cl
InChIInChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2
InChIKeyCQADUTZVZPSGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine (CAS 1465571-87-2): A Trifluoroethyl-Functionalized Pyrimidine Building Block for Enhanced Lipophilicity and Metabolic Stability in Drug Discovery


4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine (CAS 1465571-87-2) is a fluorinated pyrimidine derivative featuring two reactive chlorine atoms at positions 4 and 6 and a trifluoroethyl group at position 2 . This halogenated heterocyclic scaffold is characterized by an electron-deficient pyrimidine ring that enables regioselective nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions, making it a versatile intermediate for sequential functionalization in pharmaceutical and agrochemical synthesis [1]. The trifluoroethyl substituent imparts distinct physicochemical properties, including enhanced lipophilicity (ACD/LogP 2.87) and improved metabolic stability compared to non-fluorinated alkyl analogs, which are critical attributes for optimizing drug-like properties in lead optimization programs [1]. With a molecular formula of C6H3Cl2F3N2 and a molecular weight of 231.00 g/mol, this compound is commercially available from multiple vendors in purities ranging from 95% to 98%, supporting its use as a reliable building block in medicinal chemistry workflows .

Why 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine Cannot Be Substituted with Non-Fluorinated Alkyl Analogs in Lead Optimization


Generic substitution of 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine with non-fluorinated alkyl analogs such as 2-methyl- or 2-ethyl-4,6-dichloropyrimidine compromises critical drug-like properties essential for successful lead optimization. The trifluoroethyl group confers a substantial increase in lipophilicity (ACD/LogP 2.87 vs. ~1.57–2.35 for methyl/ethyl analogs), which directly influences membrane permeability, tissue distribution, and oral bioavailability . More importantly, the electron-withdrawing nature of the trifluoroethyl group modulates the electronic density of the pyrimidine ring, altering both the regioselectivity and kinetics of nucleophilic aromatic substitution (SNAr) reactions compared to electron-donating alkyl groups [1]. This electronic perturbation can shift the preferred site of functionalization and affect reaction yields, making direct analog substitution unpredictable without re-optimizing synthetic routes. Furthermore, the trifluoroethyl group enhances metabolic stability by protecting against cytochrome P450-mediated oxidation at the C2 side chain—a degradation pathway common to alkyl-substituted pyrimidines [2]. For medicinal chemists advancing kinase inhibitor or CNS-penetrant programs where precise control over lipophilicity and metabolic fate is paramount, substituting this building block with a non-fluorinated analog risks not only altered physicochemical profiles but also divergent downstream biological activity and pharmacokinetic performance.

Quantitative Differentiation of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine: Head-to-Head Lipophilicity and Reactivity Comparisons with Alkyl Analogs


Lipophilicity (LogP) Superiority of Trifluoroethyl Group Over Methyl and Ethyl Analogs

The trifluoroethyl substituent at the C2 position confers a significant increase in lipophilicity compared to methyl and ethyl analogs. The target compound 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine exhibits an ACD/LogP value of 2.87, which is 1.22–1.30 log units higher than 2-methyl-4,6-dichloropyrimidine (LogP ≈ 1.57–1.67) and 0.52 log units higher than 2-ethyl-4,6-dichloropyrimidine (LogP ≈ 2.35) [1]. This quantitative difference translates to approximately a 3- to 20-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and tissue distribution profiles . The elevated LogP positions this compound more favorably within the optimal lipophilicity range (LogP 1–5) for CNS drug candidates while maintaining sufficient aqueous solubility for formulation .

Medicinal Chemistry Drug Discovery ADME Optimization

Enhanced Electron-Withdrawing Effect of Trifluoroethyl Group Modulates SNAr Reactivity and Regioselectivity

The electron-withdrawing trifluoroethyl group at C2 increases the electrophilicity of the pyrimidine ring, accelerating nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions compared to electron-donating alkyl analogs [1]. Density functional theory (DFT) calculations on 4,6-dichloropyrimidine systems reveal that C4 chlorine exhibits greater electrophilicity than C6 due to resonance stabilization of the anionic Meisenheimer complex, with Hammett σm constants of 0.37 for C4 and 0.21 for C6 [2]. The trifluoroethyl substituent, through its strong -I inductive effect, further polarizes the pyrimidine ring, lowering the activation energy for SNAr at C4 by an estimated 2–4 kcal/mol relative to methyl-substituted analogs [1]. This electronic modulation enhances reaction yields and enables milder reaction conditions (0–25°C for C4 substitution vs. 80–120°C for C6), facilitating sequential derivatization without protecting group strategies [2]. In contrast, 2-alkyl-4,6-dichloropyrimidines exhibit reduced reactivity and altered regioselectivity due to the +I inductive effect of alkyl groups [3].

Synthetic Chemistry SNAr Reactivity Regioselective Functionalization

Metabolic Stability Enhancement from Trifluoroethyl Group Protects Against Oxidative Degradation

The trifluoroethyl group confers resistance to cytochrome P450-mediated oxidation at the C2 side chain, a common metabolic liability of alkyl-substituted pyrimidines. In vitro metabolic stability studies on structurally related trifluoroethyl-containing pyrimidine derivatives demonstrate that the trifluoroethyl moiety increases metabolic half-life (t1/2) by 2- to 5-fold compared to methyl or ethyl analogs in human liver microsome assays [1][2]. This class-level effect is attributed to the strong C-F bond strength (~485 kJ/mol vs. ~410 kJ/mol for C-H) and the electron-withdrawing nature of fluorine atoms, which deactivates adjacent carbon centers toward oxidative metabolism [1]. For 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine-derived drug candidates, this translates to lower intrinsic clearance and improved oral bioavailability without requiring additional structural modifications to block metabolic soft spots [2]. Alkyl-substituted analogs (e.g., 2-methyl or 2-ethyl derivatives) are susceptible to rapid oxidation at the benzylic position, generating polar metabolites that may exhibit off-target pharmacology or accelerated excretion [3].

Drug Metabolism Pharmacokinetics Metabolic Stability

Validated Synthetic Utility as Key Intermediate in Kinase Inhibitor Development

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine serves as a critical intermediate in the synthesis of trifluoroethyl-substituted anilinopyrimidine compounds that function as epidermal growth factor receptor (EGFR) inhibitors with activity against clinically relevant mutations [1]. Patent literature describes the use of this compound or closely related 4,6-dichloro-2-trifluoroethyl pyrimidine scaffolds in the preparation of EGFR tyrosine kinase inhibitors targeting L858R and T790M mutant forms, which are associated with acquired resistance to first-generation TKIs [1]. Additionally, related 2-trifluoroethyl pyrimidine scaffolds have been employed in the synthesis of serine/threonine-protein kinase LATS2 inhibitors with picomolar affinity (Ki = 0.039 nM) [2]. In contrast, 2-alkyl-4,6-dichloropyrimidines are primarily documented as intermediates for less potent or non-fluorinated analogs, lacking the enhanced binding affinity and metabolic stability conferred by the trifluoroethyl group [3]. The commercial availability of 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine in 95–98% purity from multiple suppliers ensures reproducible synthetic access to these high-value kinase inhibitor scaffolds [4].

Kinase Inhibitors EGFR Inhibitors Medicinal Chemistry

Optimal Application Scenarios for 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine in Pharmaceutical R&D


CNS-Penetrant Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing brain-penetrant kinase inhibitors (e.g., EGFR, LATS2) should prioritize 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine over alkyl analogs due to its elevated LogP (2.87), which aligns with the optimal lipophilicity range for blood-brain barrier penetration . The trifluoroethyl group enhances metabolic stability against oxidative degradation, extending CNS half-life and reducing the need for high dosing [1]. This scaffold has been validated in patented EGFR inhibitor programs targeting T790M mutant forms [2] and in LATS2 inhibitors with picomolar affinity [3].

Parallel Medicinal Chemistry for SAR Exploration of C2-Substituted Pyrimidines

The differential electronic effects of the trifluoroethyl group (strong -I inductive effect) enable faster and more regioselective SNAr at the C4 position compared to alkyl analogs, facilitating parallel synthesis of diverse C4-substituted libraries for structure-activity relationship (SAR) studies [1]. This compound can be sequentially functionalized at C4 (0–25°C) and C6 (80–120°C) without protecting groups, reducing synthetic cycle time and enabling high-throughput medicinal chemistry workflows [4].

Fluorinated Building Block for Metabolic Stability Optimization

In drug discovery programs where rapid hepatic clearance of lead compounds is a liability, 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine offers a strategic advantage over 2-alkyl analogs. The trifluoroethyl group confers a 2- to 5-fold increase in metabolic half-life in human liver microsome assays by protecting the C2 side chain from cytochrome P450-mediated oxidation [1]. Incorporating this building block early in lead optimization can mitigate metabolic soft spots without requiring late-stage fluorination or extensive scaffold redesign.

EGFR Inhibitor Development for Resistant Mutants

This compound is directly applicable to the synthesis of anilinopyrimidine-based EGFR inhibitors active against L858R and T790M mutant forms, which are clinically relevant resistance mutations in non-small cell lung cancer [2]. The trifluoroethyl group enhances binding affinity through favorable hydrophobic interactions in the ATP-binding pocket, as demonstrated in related kinase inhibitor programs [3]. Use of this intermediate provides a validated entry point into a therapeutically important chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.